molecular formula C10H14O3 B2902661 2-(1-Ethoxyethoxy)phenol CAS No. 51487-88-8

2-(1-Ethoxyethoxy)phenol

Cat. No.: B2902661
CAS No.: 51487-88-8
M. Wt: 182.219
InChI Key: RJXXCLQZUVADGY-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)phenol: is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a phenolic compound characterized by the presence of an ethoxyethoxy group attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxyethoxy)phenol typically involves the reaction of phenol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods: The process may include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethoxyethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Ethoxyethoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)phenol primarily involves its phenolic structure, which allows it to act as an antioxidant. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It may also modulate various cell signaling pathways and gene expression related to oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2-(1-Ethoxyethoxy)phenol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(1-ethoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-12-8(2)13-10-7-5-4-6-9(10)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXXCLQZUVADGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

220 parts by weight of pyrocatechol is suspended in 200 parts by weight of toluene. After 2 drops of concentrated hydrochloric acid have been added 150 parts by weight of ethyl vinyl ether is dripped in while stirring. The internal temperature is prevented from rising above 65° C. by external cooling with ice. All of the pyrocatechol has dissolved upon completion of the reaction. 5 parts by weight of 2-normal caustic soda solution is added, the whole is allowed to cool, and dried over sodium sulfate, the solvent is removed and the product is distilled in vacuo. The yield is almost quantitative; boiling point 78° to 81° C. at 1 mm; nD25 = 1.5032
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Synthesis routes and methods II

Procedure details

127 parts by weight of pyrocatechol-[(1-ethoxy)-ethyl]-ether and 55 parts by weight of pyrocatechol are reacted and processed as described in Example 3(c). The yield is 179 parts of the phenol compound. The boiling point is 79° to 80° C. at 1 mm.
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